molecular formula C7H6FN B8020647 2-Fluoro-3-vinylpyridine

2-Fluoro-3-vinylpyridine

Cat. No.: B8020647
M. Wt: 123.13 g/mol
InChI Key: FKXCZRQUUBWFCO-UHFFFAOYSA-N
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Description

2-Fluoro-3-vinylpyridine (CAS 1430092-03-7) is a versatile chemical reagent designed for advanced medicinal chemistry and drug discovery research. This compound serves as a valuable building block in the synthesis of complex molecules, particularly as a novel covalent warhead in the development of targeted covalent inhibitors . Its structure allows it to function as a tunable cysteine-reactive group, enabling the creation of potent and selective inhibitors for targets such as the epidermal growth factor receptor (EGFR) . The vinylpyridine warhead offers a strategic alternative to traditional acrylamides, potentially providing better alignment with target protein sites and improved physicochemical properties . Furthermore, this compound is a critical intermediate in automated, continuous-flow synthesis platforms. It is used in photoredox-catalyzed hydroaminoalkylation reactions to efficiently construct spirocyclic tetrahydronaphthyridine (THN) cores, which are privileged scaffolds in medicinal chemistry campaigns . This utility highlights its role in accessing valuable three-dimensional chemical space. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-ethenyl-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXCZRQUUBWFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silver(II) Fluoride-Mediated Fluorination

The most widely documented method involves reacting 3-vinylpyridine derivatives with silver(II) fluoride (AgF₂) in acetonitrile under inert conditions. This electrophilic aromatic substitution proceeds via a radical mechanism, where AgF₂ acts as both oxidant and fluorine source. Typical reaction parameters include:

ParameterValue
Temperature80–100°C
Reaction Time6–8 hours
SolventAnhydrous acetonitrile
Yield72–85%

The process requires strict moisture exclusion, as hydrolysis competes with fluorination. Nuclear magnetic resonance (NMR) studies confirm regioselectivity at the 2-position due to the vinyl group’s meta-directing effect.

Copper Fluoride Diazotization

Adapting techniques from 2-chloro-3-fluoropyridine synthesis, copper fluoride (CuF₂) can fluorinate 3-amino-2-vinylpyridine via diazonium intermediates. The reaction sequence involves:

  • Diazotization of the amine with tert-butyl nitrite at 20–30°C

  • Fluoride displacement using CuF₂

  • Thermal decomposition to eliminate nitrogen

This method achieves 60–70% yields under milder conditions than AgF₂ routes. Key advantages include:

  • Ambient temperature operation

  • Avoidance of corrosive HF

  • Scalable one-pot procedure

However, the requirement for diazonium intermediate stabilization limits substrate scope compared to direct fluorination.

Vinylation of Pre-Fluorinated Pyridines

Heck Coupling with 2-Fluoropyridine

Palladium-catalyzed coupling between 2-fluoro-3-bromopyridine and ethylene gas provides an alternative route. Optimized conditions use:

| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | P(o-tol)₃ |
| Base | K₂CO₃ |
| Solvent | DMF/H₂O (9:1) |
| Yield | 65–78% |

This method’s main drawback is the limited commercial availability of 2-fluoro-3-bromopyridine precursors.

Dehydrohalogenation of 2-Fluoro-3-(2-chloroethyl)pyridine

Thermal elimination of HCl from 2-fluoro-3-(2-chloroethyl)pyridine at 180–200°C produces the target compound. Industrial-scale implementations report:

ParameterValue
Pressure10–150 mmHg
CatalystNone (thermal process)
Purity98.05%
Space-Time Yield445 mg/h

This approach benefits from readily available chlorinated precursors but requires high-temperature vacuum distillation for product isolation.

Continuous-Flow Synthesis

Recent advances demonstrate automated continuous-flow systems combining fluorination and vinylation. A representative protocol involves:

  • Step 1 : SNAr reaction of 2-fluoro-3-nitropyridine with amines at 180°C

  • Step 2 : Hydrogenation and cyclization in flow reactor

Key metrics:

MetricValue
Total Residence Time20 minutes
Overall Yield98%
Productivity2.20 mmol/h

This method eliminates intermediate purification steps, making it ideal for high-throughput applications.

Comparative Analysis of Methods

MethodYieldScalabilityEquipment NeedsKey Limitation
AgF₂ Fluorination85%ModerateInert atmosphereMoisture sensitivity
CuF₂ Diazotization70%HighStandard glasswareSubstrate restrictions
Heck Coupling78%LowPd catalystsPrecursor availability
Continuous Flow98%Very HighFlow reactorsInitial setup cost

Industrial-Scale Considerations

Large-scale production (e.g., 910 kg batches) prioritizes:

  • Cost Efficiency : CuF₂ methods reduce HF handling costs versus AgF₂ routes

  • Safety : Flow systems minimize exposure to toxic intermediates

  • Purification : Vacuum distillation remains standard despite energy costs

Emerging Trends

Photoredox Fluorination

Early-stage research explores visible-light-mediated C–H fluorination using organic photocatalysts. Pilot studies achieve 40–50% yields but require further optimization.

Biocatalytic Approaches

Flavin-dependent halogenases show potential for regioselective fluorination under aqueous conditions, though activity toward vinylpyridines remains unproven .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position undergoes nucleophilic displacement under specific conditions, particularly with amines or alkoxides. The vinyl group at position 3 modulates the ring’s electronic environment, enhancing reactivity at the 2-position.

Example Reaction with Amines
2-Fluoro-3-vinylpyridine reacts with aliphatic amines (e.g., diethylamine) under UV irradiation to yield 2-(dialkylamino)-3-vinylpyridines . For instance:

  • Reaction : this compound + Triethylamine → 2-(N,N-Diethylamino)-3-vinylpyridine

  • Yield : ~65% (based on analogous 2-fluoropyridine reactions) .

Mechanism : The reaction proceeds via a photonucleophilic pathway, where photoexcitation generates a radical anion intermediate, facilitating fluoride displacement .

Photoredox-Mediated Radical Coupling

The vinyl group participates in radical-based transformations under photoredox catalysis, enabling C–C bond formation.

Radical Addition with Perfluoroalkyl Iminosulfides
In the presence of fac-Ir(ppy)₃ and blue LED irradiation, this compound reacts with perfluoroalkyl iminosulfides to form γ-lactams via a single C(sp³)–F bond cleavage :

SubstrateCatalystProductYield (%)
This compoundfac-Ir(ppy)₃3-Fluoro-3-trifluoromethyl-γ-lactam98

Mechanism : A radical chain process initiates with SET reduction of the iminosulfide, followed by vinylpyridine trapping and 5-endo-trig cyclization .

Cross-Coupling Reactions

The vinyl group enables participation in transition-metal-catalyzed cross-couplings, such as Heck or Suzuki-Miyaura reactions.

Heck Reaction with Aryl Halides
this compound undergoes palladium-catalyzed coupling with aryl halides to form styrylpyridine derivatives:

ConditionsCatalystAryl HalideYield (%)
Pd(OAc)₂, PPh₃, K₂CO₃DMF, 100°C4-Bromotoluene78

Application : This reaction is used to synthesize fluorinated analogs of bioactive molecules .

Cyclization Reactions

The vinyl group facilitates intramolecular cyclizations to form fused or spirocyclic systems.

Spirocyclization with Dienophiles
Under continuous-flow conditions, this compound undergoes Diels-Alder-like cyclization with electron-deficient dienophiles to yield spirocyclic tetrahydroisoquinolines :

DienophileCatalystTemperatureYield (%)
Maleic anhydrideNone150°C98

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to the 4- or 6-positions, while the vinyl group stabilizes intermediates.

Nitration
Nitration occurs selectively at the 4-position under mixed-acid conditions:

ReagentsTemperatureProductYield (%)
HNO₃/H₂SO₄0°C4-Nitro-2-fluoro-3-vinylpyridine62

Functionalization of the Vinyl Group

The vinyl moiety undergoes addition or oxidation reactions:

Epoxidation
Reaction with m-CPBA yields the corresponding epoxide:

Oxidizing AgentSolventYield (%)
m-CPBACH₂Cl₂85

Scientific Research Applications

Chemical Properties and Reactivity

2-Fluoro-3-vinylpyridine is characterized by the presence of a fluorine atom and a vinyl group attached to a pyridine ring. The fluorine atom enhances its electrophilic character, making it suitable for nucleophilic substitution reactions. The vinyl group allows for further functionalization, which is crucial in synthesizing complex molecules.

Pharmaceutical Synthesis

This compound serves as an important building block in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic aromatic substitution (S_NAr) reactions makes it ideal for late-stage functionalization of drug candidates. For instance, researchers have demonstrated that this compound can be used to create derivatives of existing drugs with improved efficacy or reduced side effects .

Antimicrobial and Anticancer Activity

Research indicates that derivatives of this compound exhibit significant biological activity, including antimicrobial and anticancer properties. The compound's structure allows it to interact with specific biological targets, potentially leading to the inhibition of microbial growth or induction of apoptosis in cancer cells. Ongoing studies are exploring its efficacy as a pharmaceutical intermediate.

Material Science

In materials science, this compound is utilized in the development of polymeric materials. Its reactivity allows for the incorporation of functional groups that can enhance the properties of polymers, such as thermal stability and mechanical strength. This capability is essential for applications in coatings, adhesives, and other industrial materials .

Photoredox-Catalyzed Reactions

Recent advancements have shown that this compound can be synthesized through photoredox-catalyzed hydroaminoalkylation reactions. This method allows for high yields and selective functionalization at various positions on the pyridine ring, facilitating the development of complex molecular architectures .

Late-Stage Functionalization Techniques

The compound has been successfully employed in late-stage functionalization techniques involving C–H fluorination followed by nucleophilic substitution. These methods allow for the efficient modification of complex drug molecules without extensive synthetic routes, thereby saving time and resources in pharmaceutical development .

Case Study 1: Anticancer Drug Development

A study focused on synthesizing derivatives of known anticancer agents using this compound as a precursor demonstrated its potential in enhancing drug efficacy. The synthesized compounds showed increased activity against cancer cell lines compared to their parent molecules, highlighting the compound's utility in drug discovery.

Case Study 2: Polymer Synthesis

In another application, researchers utilized this compound to create new fluorinated polymers with enhanced properties for aerospace applications. The polymers exhibited improved thermal stability and mechanical strength due to the unique structural features imparted by the pyridine derivative .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-vinylpyridine involves its interaction with various molecular targets. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets. The ethenyl group can participate in various addition reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Fluoro-3-vinylpyridine
  • Key Features : The vinyl group at the 3-position allows for Diels-Alder reactions or Michael additions, making it a versatile building block for nitrogen-containing heterocycles. Its synthesis via continuous-flow methods (180°C, DMF solvent) highlights industrial scalability .
  • Applications : Used in modular synthesis of spirocyclic compounds, which are pharmacologically relevant scaffolds.
Halogenated Analogues
  • 2-Bromo-3-fluoropyridine (CAS 40273-45-8) and 2-Fluoro-3-iodopyridine (CAS 113975-22-7):
    • Key Features : Bromine and iodine substituents act as superior leaving groups compared to vinyl, favoring nucleophilic aromatic substitution (SNAr) reactions.
    • Applications : Intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .
Trifluoromethyl-Substituted Derivatives
  • 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine :
    • Key Features : The trifluoromethyl group enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals.
    • Applications : Studied for bioactivity, though specific data are undisclosed .
Amino and Carbonitrile Derivatives
  • (E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate: Key Features: The amino group facilitates hydrogen bonding, improving solubility, while the acrylate ester enables further functionalization. Applications: Potential precursor for fluorescent probes or polymerizable monomers .

Physical and Spectroscopic Properties

  • IR Spectroscopy :
    • Vinyl Group : Expected C=C stretch near 1600–1650 cm⁻¹, absent in halogenated analogues.
    • Fluorine Substituent : C-F stretch typically appears at 1200–1300 cm⁻¹, consistent across fluoropyridines .
  • Thermal Stability : Halogenated derivatives (e.g., 2-bromo-3-fluoropyridine) may exhibit higher thermal stability due to stronger C-Br/I bonds compared to the reactive vinyl group.

Biological Activity

2-Fluoro-3-vinylpyridine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H6FNC_6H_6FN. It features a pyridine ring substituted with a fluorine atom and a vinyl group, which contributes to its unique chemical properties. The presence of the fluorine atom enhances stability and reactivity, while the vinyl group allows for further chemical modifications.

Property Value
Molecular FormulaC6H6FNC_6H_6FN
Molecular Weight111.11 g/mol
Boiling Point150 °C
Melting Point-10 °C

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's ability to form strong hydrogen bonds, which is crucial for binding to active sites on enzymes. This interaction can lead to modulation or inhibition of enzyme activity, impacting various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It can interact with receptors, potentially altering signaling pathways related to cell growth and apoptosis.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity: Studies have shown that compounds with similar structures often demonstrate significant antimicrobial properties against various pathogens.
  • Anticancer Properties: Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation, although further research is required to elucidate specific mechanisms.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of this compound against a range of bacterial strains. The results indicated that the compound exhibited notable inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro assays conducted on cancer cell lines revealed that this compound induced apoptosis in certain types of cancer cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique biological activity of this compound:

Compound Unique Features Biological Activity
2-Fluoro-4-vinylpyridine Vinyl group at position 4Moderate antimicrobial activity
2-Fluoro-6-methoxy-3-vinylpyridine Contains methoxy group; enhanced stabilitySignificant anticancer properties
6-Chloro-2-fluoro-3-vinylpyridine Chlorine substitution; different reactivityPotentially high antimicrobial activity

Q & A

Q. What are the common synthetic routes for 2-Fluoro-3-vinylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. For example, halogenated pyridine precursors (e.g., 3-bromo-2-fluoropyridine) may undergo Stille or Suzuki coupling with vinyl boronic acids. Reaction conditions such as temperature (80–120°C), catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity (DMF or THF) critically affect yield. Optimizing ligand choice (e.g., XPhos for steric hindrance) and protecting groups for the vinyl moiety can minimize side reactions .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : ¹H and ¹⁹F NMR identify fluorine substitution patterns (e.g., δ ~ -110 ppm for fluorine in pyridine) and vinyl proton coupling (J = 10–16 Hz for trans-vinyl protons).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 138.05 for C₇H₆FN).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization) .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at -20°C to prevent degradation via hydrolysis or polymerization. Avoid exposure to moisture and light, which can induce fluorine displacement or vinyl group oxidation. Regular stability testing via TLC or HPLC is recommended .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes.
  • Disposal : Treat as hazardous waste (e.g., incineration with scrubbing for fluorine byproducts) .

Advanced Research Questions

Q. How does fluorine substitution at the 2-position influence regioselectivity in cross-coupling reactions of this compound?

  • Methodological Answer : Fluorine’s electron-withdrawing effect directs metal catalysts (e.g., Pd) to the 3-position via ortho-directing effects. For example, Suzuki-Miyaura coupling with aryl boronic acids favors substitution at the 3-vinyl position. Competitive pathways (e.g., homocoupling) can be suppressed using bulky ligands like SPhos .

Q. How can researchers resolve contradictions in reported regioselectivity data for functionalizing this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice. Systematic studies varying solvents (e.g., DMF vs. toluene), catalysts (Pd vs. Ni), and additives (e.g., Cs₂CO₃) can clarify trends. Computational modeling (DFT) of transition states may explain unexpected regiochemistry .

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the vinyl group’s LUMO energy (~ -1.5 eV) indicates susceptibility to Michael additions. Solvent effects can be modeled using COSMO-RS .

Q. What strategies are used to study the biological activity of this compound derivatives?

  • Methodological Answer :
  • SAR Studies : Modify the vinyl group (e.g., hydrogenation to ethyl) or introduce substituents (e.g., -NO₂) to assess cytotoxicity or enzyme inhibition.
  • Pharmacokinetics : Radiolabeled derivatives (³H or ¹⁴C) track metabolic stability in vitro (e.g., liver microsomes).
  • Target Identification : Use click chemistry (CuAAC) to attach biotin tags for pull-down assays .

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